

An In-depth Technical Guide to H-Met-Asn-OH (Methionyl-Asparagine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **H-Met-Asn-OH**

Cat. No.: **B12337783**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of the dipeptide **H-Met-Asn-OH**, also known as Methionyl-Asparagine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, drug discovery, and peptide science.

Chemical Structure and Properties

H-Met-Asn-OH is a dipeptide composed of L-methionine and L-asparagine, linked by a peptide bond. The N-terminus is methionine, and the C-terminus is asparagine.

Chemical Identifiers:

- IUPAC Name: (2S)-4-amino-2-[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid[1][2]
- Molecular Formula: C₉H₁₇N₃O₄S[1][2]
- Molecular Weight: 263.32 g/mol [2]
- CAS Number: 36261-61-7

Physicochemical Properties

Quantitative data for **H-Met-Asn-OH** is summarized in the table below. It is important to note that much of the available data is predicted through computational models and should be experimentally verified.

Property	Value	Source
Molecular Weight	263.32 g/mol	PubChem (Computed)
Accurate Mass	263.094 g/mol	TRC (Chemical Data)
Boiling Point	642.3 ± 55.0 °C	ChemicalBook (Predicted)
Density	1.337 ± 0.06 g/cm ³	ChemicalBook (Predicted)
pKa	2.90 ± 0.10	ChemicalBook (Predicted)
XLogP3	-5.0	PubChem (Computed)
Storage Temperature	-15°C	ChemicalBook

Experimental Protocols

While specific experimental protocols for the synthesis and purification of **H-Met-Asn-OH** are not extensively detailed in the literature, the following sections outline standard, well-established methodologies for dipeptide synthesis that can be readily adapted for this specific molecule.

Synthesis of H-Met-Asn-OH

H-Met-Asn-OH can be synthesized using either solution-phase or solid-phase peptide synthesis (SPPS) methods. SPPS is generally preferred for its efficiency and ease of purification.

2.1.1. Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common and effective approach. The synthesis proceeds from the C-terminus (Asparagine) to the N-terminus (Methionine).

Materials:

- Fmoc-Asn(Trt)-Wang resin
- Fmoc-Met-OH
- Coupling agents (e.g., HBTU, HATU, or DIC/HOBt)
- Base (e.g., DIPEA or NMM)
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, DCM
- Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS (triisopropylsilane)
- Cold diethyl ether

Workflow for Solid-Phase Synthesis of **H-Met-Asn-OH**:[Click to download full resolution via product page](#)

Caption: Workflow for the solid-phase synthesis of **H-Met-Asn-OH**.

Detailed Steps:

- Resin Swelling: The Fmoc-Asn(Trt)-Wang resin is swelled in DMF in a reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group is removed from the asparagine residue using a solution of 20% piperidine in DMF.
- Washing: The resin is washed thoroughly with DMF to remove excess piperidine.
- Amino Acid Coupling: Fmoc-Met-OH is activated with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) and added to the resin to form the peptide bond.

- **Washing:** The resin is washed with DMF to remove unreacted reagents.
- **Final Deprotection:** The Fmoc group from the N-terminal methionine is removed with 20% piperidine in DMF.
- **Final Washing and Drying:** The peptide-resin is washed with DMF and DCM and then dried.
- **Cleavage and Side-Chain Deprotection:** The dipeptide is cleaved from the resin, and the trityl (Trt) protecting group from the asparagine side chain is removed using a cleavage cocktail containing a strong acid like trifluoroacetic acid (TFA) and scavengers.
- **Precipitation and Purification:** The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified.

Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

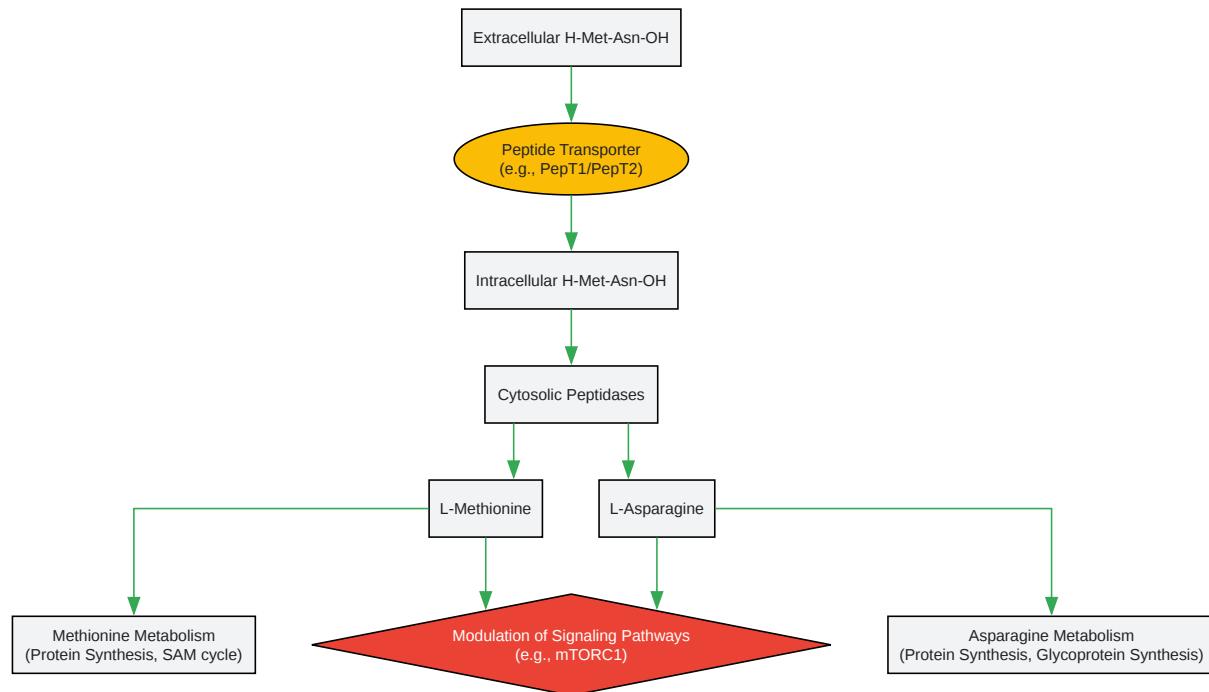
Typical RP-HPLC Conditions for Dipeptide Purification:

Parameter	Condition
Column	C18 stationary phase
Mobile Phase A	0.1% TFA in water
Mobile Phase B	0.1% TFA in acetonitrile
Gradient	A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes)
Detection	UV absorbance at 214 nm and 280 nm
Flow Rate	Dependent on column dimensions (e.g., 1 mL/min for analytical, higher for preparative)

Characterization

The identity and purity of the synthesized **H-Met-Asn-OH** should be confirmed using mass spectrometry and NMR spectroscopy.

- Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the dipeptide.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of **H-Met-Asn-OH**. The chemical shifts of the protons and carbons will be characteristic of the methionine and asparagine residues and the peptide backbone.


Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and involvement in specific signaling pathways of **H-Met-Asn-OH** is limited in the current scientific literature. However, based on the known roles of its constituent amino acids and the general metabolism of dipeptides, we can infer its potential biological significance.

Dipeptide Uptake and Metabolism

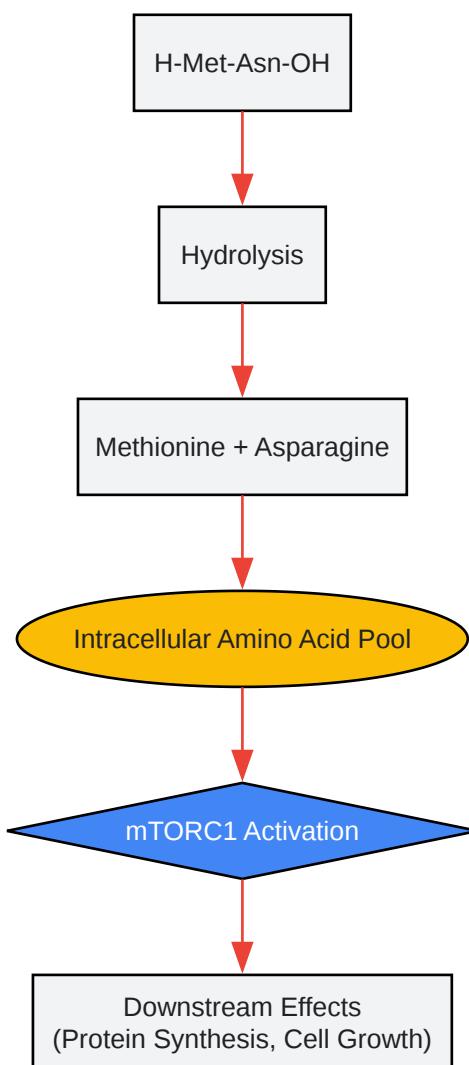
Dipeptides are generally transported into cells via proton-coupled peptide transporters such as PepT1 and PepT2. Once inside the cell, they are typically hydrolyzed by cytosolic peptidases into their constituent amino acids, L-methionine and L-asparagine. These amino acids then enter their respective metabolic pathways.

Logical Flow of Dipeptide Uptake and Action:

[Click to download full resolution via product page](#)

Caption: General pathway for dipeptide uptake and metabolism.

Potential Roles of Constituent Amino Acids


- L-Methionine: As an essential amino acid, methionine plays a crucial role in protein synthesis and is a precursor for other sulfur-containing compounds. It is also a key component of the S-adenosylmethionine (SAM) cycle, which is central to methylation reactions, including DNA and histone methylation, thereby playing a role in epigenetic regulation. Methionine metabolism is also linked to cellular redox homeostasis.

- L-Asparagine: Asparagine is a non-essential amino acid that is important for protein synthesis and the synthesis of glycoproteins. It also plays a role in the nervous system. Recent studies have implicated asparagine in the regulation of the mTORC1 signaling pathway, a master regulator of cell growth, proliferation, and metabolism.

Hypothetical Signaling Involvement

Given that both methionine and asparagine can influence the mTORC1 pathway, it is plausible that **H-Met-Asn-OH**, upon uptake and hydrolysis, could contribute to the intracellular amino acid pool that signals to mTORC1. This pathway is a critical sensor of nutrient availability and plays a key role in cellular responses to nutrient levels.

Hypothetical mTORC1 Signaling Involvement:

[Click to download full resolution via product page](#)

Caption: Hypothetical role of **H-Met-Asn-OH** in mTORC1 signaling.

Conclusion

H-Met-Asn-OH is a simple dipeptide with well-defined chemical properties. While specific biological studies on this molecule are scarce, its constituent amino acids are of significant biological importance. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and purification of **H-Met-Asn-OH** for further investigation. Future research should focus on elucidating the specific biological activities of this dipeptide, including its transport kinetics, metabolic fate, and potential modulation of cellular signaling pathways. Such studies will be crucial in determining its potential applications in nutrition, pharmacology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Online CAS Number 36261-61-7 - TRC - H-Met-Asn-OH | LGC Standards [lgcstandards.com]
- 2. H-Met-Asn-OH | C9H17N3O4S | CID 6992579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to H-Met-Asn-OH (Methionyl-Asparagine)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12337783#h-met-asn-oh-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com